

Introduction: The Versatile Scaffold of Dichlorophenyl Benzanilides

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Compound of Interest

Compound Name: *N*-(3,5-dichlorophenyl)-3-methylbenzamide

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Benzanilides, a class of amides characterized by a central -NHCO- linker connecting two aromatic rings, represent a privileged scaffold in medicinal chemistry and materials science.^[1] Their structural rigidity and capacity for diverse substitutions allow for the fine-tuning of physicochemical and biological properties. The introduction of a dichlorophenyl group, in particular, imparts significant changes to the molecule's lipophilicity, electronic distribution, and steric profile, often enhancing its interaction with biological targets.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, structural characteristics, and multifaceted biological activities of benzanilide derivatives featuring a dichlorophenyl moiety. We will delve into the causality behind experimental designs, present detailed protocols for key assays, and explore the critical structure-activity relationships (SAR) that govern the potency and selectivity of these compounds. The aim is to furnish a technical resource that not only summarizes the current state of knowledge but also inspires future research and development in this promising area.

PART 1: Synthesis and Structural Characterization

The construction of the benzanilide core is typically achieved through the formation of an amide bond between an aniline and a benzoic acid derivative. The presence of the dichlorophenyl group can be on either the aniline or the benzoic acid precursor, allowing for synthetic flexibility.

Common Synthetic Pathways

A prevalent and straightforward method involves the acylation of a dichloroaniline derivative with a substituted benzoyl chloride.^{[2][3]} This reaction is often performed in the presence of a base to neutralize the HCl byproduct. For more complex or sensitive substrates, modern coupling reagents can be employed. An alternative strategy for producing tertiary benzanilides utilizes dichlorotriphenylphosphorane, which facilitates a one-step amidation from a substituted benzoic acid and an N-monoalkylated aniline, offering high yields and tolerance for various functional groups.^[4]

More advanced strategies, such as palladium- or ruthenium-catalyzed C-H hydroxylation, allow for the late-stage functionalization of a pre-formed benzanilide scaffold, providing a powerful tool for creating diverse libraries of compounds for screening.^{[5][6]}

Experimental Protocol: Synthesis of N-(2,4-dichlorophenyl)benzamide

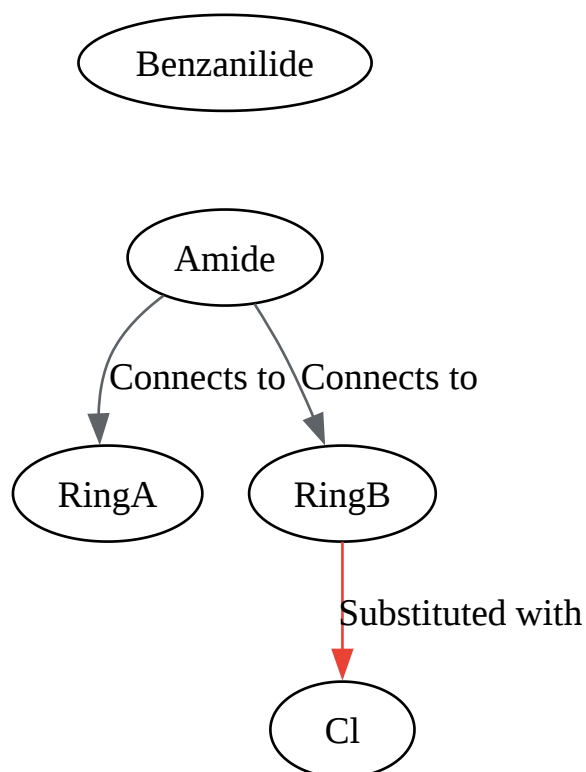
This protocol describes a standard laboratory procedure for the synthesis of a representative dichlorophenyl benzanilide derivative.

- **Reactant Preparation:** In a round-bottom flask, dissolve 2,4-dichloroaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- **Base Addition:** Add a non-nucleophilic base, like triethylamine or pyridine (1.1 equivalents), to the solution to act as an acid scavenger.
- **Acylation:** Cool the mixture in an ice bath (0 °C). Add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution. The dropwise addition is crucial to control the exothermic reaction.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

- Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
- Characterization: Confirm the structure and purity of the final product using techniques such as ^1H NMR, ^{13}C NMR, FT-IR spectroscopy, and mass spectrometry.[3][7][8]

Structural Elucidation

The conformation of dichlorophenyl benzanilides is a key determinant of their biological activity. X-ray crystallography studies reveal that the N-H and C=O bonds of the central amide group are typically in an anti conformation.[9][10] The planarity between the two aromatic rings and the amide linker varies significantly based on the substitution pattern. For instance, in N-(2,4-dichlorophenyl)benzamide, the two phenyl rings are nearly coplanar, with a small dihedral angle of 2.6° , while the amide group is twisted out of the plane of the benzoyl ring by 33.0° . [9] [10] These structural nuances influence how the molecule fits into the binding pockets of target proteins.



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PART 2: Biological Activities and Therapeutic Potential

The incorporation of a dichlorophenyl group into the benzanilide scaffold has yielded compounds with a wide array of biological activities. This section explores their potential as anticancer, antimicrobial, and other therapeutic agents.

Anticancer Activity

Derivatives of dichlorophenyl benzanilide have demonstrated significant potential as anticancer agents, often acting through the inhibition of enzymes critical for cancer cell growth and survival.[11]

Mechanism of Action: One notable target is DNA topoisomerase II (Topo II), an enzyme that manages DNA topology during replication.[12] Certain 4-benzoyl-1-dichlorobenzoylthiosemicarbazides, which share structural similarities, were found to inhibit human Topo II, leading to reduced viability of breast cancer (MCF-7, MDA-MB-231) and head and neck squamous carcinoma cells.[13] Another target is Methionyl-tRNA Synthetase (MRS), an enzyme involved in protein synthesis. A 2-(3,4-dichlorophenyl)-4H-benzo[d][7][14]oxazin-4-one derivative, structurally related to benzanilides, showed moderate cytotoxicity against the MCF-7 breast cancer cell line, with in-silico studies suggesting MRS as a potential target.[7][8][15]

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style=bold, fontcolor="#EA4335"]; Replication -> Apoptosis [style=dotted, label=" Failure leads to"]; } axdot Caption: Mechanism of anticancer action via Topoisomerase II inhibition.

Quantitative Data for Anticancer Activity

Compound Class	Cell Line	Activity Metric	Value	Reference
2-(3,4-Dichlorophenyl)-4H-benzo[d][1,2,4]oxazin-4-one	MCF-7	IC ₅₀	68.59 µg/mL	[7][8][11]
1-(2,4-dichlorobenzoyl)thiosemicarbazide derivatives	MCF-7, MDA-MB-231	Cytotoxicity	Equipotent to Etoposide	[13]
2-phenol-4,6-dichlorophenylpyridines	HCT-15, T47D	Anti-proliferative	Significant activity	[12]

Experimental Protocol: MTT Assay for Cytotoxicity[11]

This protocol provides a framework for assessing the in-vitro cytotoxicity of synthesized compounds against a cancer cell line.

- **Cell Seeding:** Plate cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).
- **Incubation:** Incubate the plate for 48-72 hours under the same conditions.

- **MTT Addition:** Add 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- **IC₅₀ Calculation:** Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial and Antifungal Activity

The electron-withdrawing nature and lipophilicity of the dichlorophenyl group contribute to the antimicrobial properties of many benzanilide derivatives.

Mechanism of Action: The antifungal activity of some derivatives is linked to the inhibition of lanosterol 14 α -demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.^[16] Disruption of this pathway compromises membrane integrity, leading to fungal cell death. For antibacterial action, mechanisms can include the disruption of bacterial membrane integrity and the induction of intracellular oxidative stress.^[17]

Activity Spectrum: Studies have shown activity against both Gram-positive (e.g., *Staphylococcus aureus*) and Gram-negative (*Escherichia coli*) bacteria, as well as fungal pathogens like *Candida albicans*.^{[18][19]} Notably, some newly designed benzanilide-containing azoles have exhibited potent activity against drug-resistant fungal strains, highlighting their potential to overcome existing clinical challenges.^{[16][20]}

Experimental Protocol: Antimicrobial Disc Diffusion Assay^[2]

This method provides a qualitative and semi-quantitative assessment of antimicrobial activity.

- **Inoculum Preparation:** Prepare a standardized suspension of the target microorganism (e.g., *S. aureus*) in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard.
- **Plate Inoculation:** Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a lawn of bacteria.
- **Disc Application:** Prepare sterile paper discs (6 mm diameter) impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
- **Placement and Incubation:** Aseptically place the impregnated discs onto the agar surface. Include a positive control disc (e.g., Gentamycin) and a negative control disc (solvent only). [2] Incubate the plates at 37°C for 18-24 hours.
- **Measurement:** Measure the diameter of the clear zone of inhibition (ZOI) around each disc in millimeters. A larger ZOI indicates greater antimicrobial activity.

PART 3: Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of dichlorophenyl benzanilides and their biological activity is crucial for designing more potent and selective drug candidates.

Key SAR Insights:

- **Position of Chlorine Atoms:** The substitution pattern on the phenyl ring is critical. For instance, in a series of PPAR γ agonists, substitutions at position 4 of one benzene ring were associated with higher transcriptional activity, while substitutions at position 2 aided in tighter packing and activity.[14] The specific isomer (e.g., 2,4-dichloro vs. 3,5-dichloro) can dramatically alter the molecule's shape and electronic properties, leading to differential binding with the target.
- **Nature of the Linker:** While the amide bond is the defining feature, modifications can be impactful. Replacing a sulfonamide linker with an amide in one series resulted in a complete loss of activity, demonstrating the linker's essential role in orienting the aromatic rings for optimal target interaction.[14]
- **Substituents on the Second Ring:** Modifications on the non-dichlorinated phenyl ring also play a significant role. Adding hydrophobic or hydrogen-bonding groups can enhance binding

affinity and selectivity for the target enzyme or receptor.

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Caption: Key determinants of biological activity in dichlorophenyl benzanilides.

Conclusion and Future Perspectives

Benzanilide derivatives incorporating a dichlorophenyl group are a versatile and highly tractable class of compounds with a broad spectrum of demonstrable biological activities. Their synthetic accessibility, coupled with the profound influence of the dichlorophenyl moiety on their physicochemical properties, makes them attractive candidates for drug discovery programs targeting cancer, infectious diseases, and metabolic disorders.

Future research should focus on several key areas. The systematic exploration of different dichlorophenyl substitution patterns (2,3-, 2,5-, 2,6-, and 3,4-) is warranted to build more comprehensive SAR models. The application of advanced synthetic methods, such as diversity-oriented synthesis, will enable the rapid generation of large libraries for high-throughput screening against novel biological targets.^{[5][6]} Furthermore, investigating the formulation and drug delivery aspects of lead compounds will be crucial for translating their in-vitro potency into in-vivo efficacy. As our understanding of the molecular basis of disease deepens, the dichlorophenyl benzanilide scaffold is poised to remain a valuable starting point for the development of next-generation therapeutics.

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